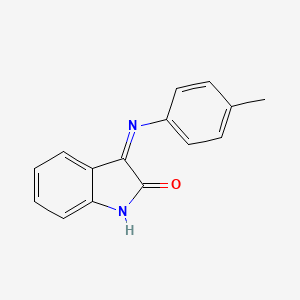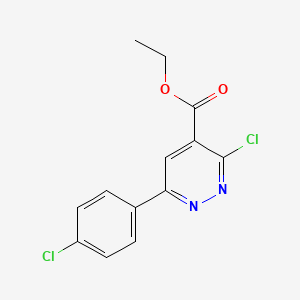
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate
Descripción general
Descripción
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate, also known as EPCPC, is a synthetic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a molecular weight of 328.9 g/mol, and is used primarily as a reagent for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate has been used in the synthesis of various derivatives. Zabska et al. (1998) described its cyclization with nucleophilic reagents to form new derivatives of pyrazolo[3,4-c]pyridazine. These novel compounds were confirmed by elemental and spectral analyses (Zabska et al., 1998). Additionally, Radwan and Bakhite (1999) reported the reaction of a related compound, ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate, with various reagents to form 4,5-diphenyl-3-hydroxy thieno[2,3-c]pyridazines, which were then used as precursors in the synthesis of novel heterocycles (Radwan & Bakhite, 1999).
Pharmacological Screening
The derivatives synthesized from this compound have been studied for their pharmacological effects. Zabska et al. (1998) investigated the effect of several synthesized derivatives on the central nervous system (Zabska et al., 1998).
Molecular Structure and Analysis
Achutha et al. (2017) synthesized a compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride. This compound, related to this compound, was characterized by NMR, mass spectral analysis, and X-ray diffraction studies, providing insights into its molecular structure (Achutha et al., 2017).
Antimicrobial Activities
The derivatives of this compound have been tested for antimicrobial activities. Anusevičius et al. (2014) synthesized various derivatives and evaluated their antibacterial activity, revealing weak antibacterial properties for some compounds (Anusevičius et al., 2014).
Herbicidal Activities
Xu et al. (2008) synthesized 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from ethyl 2-(3-trifluoromethylphenyl)acetate. These derivatives exhibited bleaching and herbicidal activities, demonstrating the potential use of related compounds in agricultural applications (Xu et al., 2008).
Propiedades
IUPAC Name |
ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-2-19-13(18)10-7-11(16-17-12(10)15)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXPZDHLXDKSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B3020949.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)

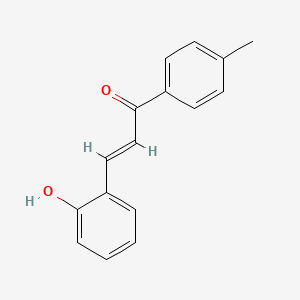
![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)

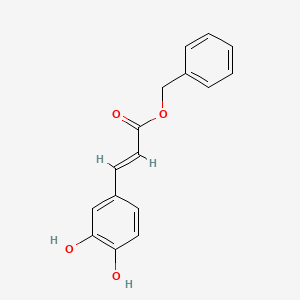

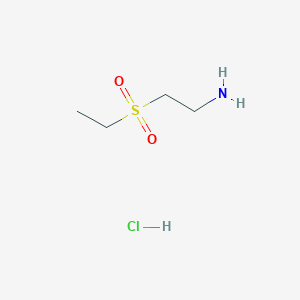
![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)

